molecular formula C15H22O B7864406 1-(4-Isopropylphenyl)hexan-1-one

1-(4-Isopropylphenyl)hexan-1-one

Cat. No.: B7864406
M. Wt: 218.33 g/mol
InChI Key: RHAQNHIYGRGDTN-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)hexan-1-one is a ketone derivative featuring a hexanone backbone substituted with a 4-isopropylphenyl group. The isopropyl group at the para position of the phenyl ring is a critical structural feature, influencing steric effects, solubility, and reactivity. Such compounds are often explored in medicinal chemistry for their bioactivity, particularly in cancer research, as seen in chalcone derivatives with similar substituents .

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)hexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-4-5-6-7-15(16)14-10-8-13(9-11-14)12(2)3/h8-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAQNHIYGRGDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)hexan-1-one can be synthesized through several methods, including Friedel-Crafts acylation. In this process, 4-isopropylphenol is reacted with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropylphenyl)hexan-1-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Bromination with bromine (Br₂) in the presence of a catalyst like iron (III) bromide (FeBr₃).

Major Products Formed:

  • Oxidation: 1-(4-Isopropylphenyl)hexanoic acid.

  • Reduction: 1-(4-Isopropylphenyl)hexan-1-ol.

  • Substitution: 4-Bromo-1-(4-isopropylphenyl)hexan-1-one.

Scientific Research Applications

1-(4-Isopropylphenyl)hexan-1-one has various applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

1-(4-Isopropylphenyl)hexan-1-one is structurally similar to other compounds such as 1-(4-isopropylphenyl)propan-1-one and 1-(4-isopropylphenyl)ethanone. These compounds differ primarily in the length of the alkyl chain attached to the carbonyl group. The presence of the isopropyl group at the para position of the phenyl ring imparts unique chemical properties to these compounds, making them suitable for different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physical Properties

Key structural analogs include aryl-substituted hexanones and chalcones. The following table summarizes their physical properties and synthesis yields:

Compound Name Substituents Melting Point (°C) Yield (%) Biological Activity (IC₅₀, MCF-7) References
1-(4-Isopropylphenyl)hexan-1-one (hypothetical) Hexanone, 4-isopropylphenyl N/A N/A N/A N/A
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one Chalcone, 3-bromo, 4-isopropyl N/A 55.32 22.41 μg/mL
6-(4'-(Hydroxydiphenylmethyl)piperidin-1-yl)-1-(4-iso-propylphenyl)hexan-1-one (2e) Hexanone, piperidinyl, 4-iso-propyl 154 43 N/A
1-(4-Hydroxyphenyl)hexan-1-one Hexanone, 4-hydroxyphenyl N/A N/A N/A
1-(4-Ethylphenyl)-2-methylpropan-1-one Propanone, 4-ethyl, methyl N/A N/A N/A

Key Observations:

  • Melting Points: The presence of bulky groups (e.g., piperidinyl in compound 2e) reduces melting points compared to linear analogs. For instance, 2e (154°C) melts at a lower temperature than its n-propyl analog (172°C) due to steric hindrance from the iso-propyl group .
  • Synthesis Yields: Chalcone derivatives with 4-isopropylphenyl groups (e.g., compound 4 in ) show moderate yields (55.32%), likely due to challenges in coupling sterically hindered aldehydes .

Solubility and Reactivity

  • Electron Effects: The electron-donating iso-propyl group may stabilize intermediates in electrophilic aromatic substitution reactions, though direct evidence is lacking in the provided data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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